molecular formula C11H11N3O2 B8280985 1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione

1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione

Cat. No.: B8280985
M. Wt: 217.22 g/mol
InChI Key: GJOVSWSOSXAOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1,4,7,8,9,10-hexahydropyrido[3,4-f]quinoxaline-2,3-dione

InChI

InChI=1S/C11H11N3O2/c15-10-11(16)14-9-7-5-12-4-3-6(7)1-2-8(9)13-10/h1-2,12H,3-5H2,(H,13,15)(H,14,16)

InChI Key

GJOVSWSOSXAOLA-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC3=C2NC(=O)C(=O)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 29 (01.27 g, 0.96 mmol) in 25 mL 3 N HCl, was treated with oxalic acid (0.15 g, 1.2 mmol) and heated at reflux for 4 h. The mixture was cooled in an ice bath and the precipitate collected by filtration and washed with 3 N HCl, water and then diethyl ether consecutively. After air drying, the solid was suspended in 10 mL water and heated at approximately 90° C., basifyed with ammonium hydroxide solution to pH 8, and filtered hot. The solid was washed first with water, then with diethyl ether and then dried in a vacuum oven to give an off-white solid (0.17 g, 81% yield) mp=294-297° C. MS (CI) M+1, 218; IR 1691, 1659 cm-1.
Name
solution
Quantity
0.96 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
81%

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